(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone
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Overview
Description
(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorinated tetrahydropyridoindole moiety with a substituted pyrimidinyl methanone group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyridoindole core, followed by the introduction of the fluorine atom at the 8th position. The pyrimidinyl methanone group is then synthesized separately and coupled with the fluorinated tetrahydropyridoindole under specific reaction conditions, such as the use of a suitable catalyst and solvent system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s pharmacological properties could be explored for developing new therapeutic agents, particularly in areas such as oncology or neurology.
Industry: It may find applications in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s fluorinated and pyrimidinyl groups likely play a crucial role in its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone: shares structural similarities with other fluorinated indole derivatives and pyrimidinyl methanones.
Fluorinated Indoles: Compounds like 8-fluoroindole and its derivatives exhibit similar fluorine substitution patterns.
Pyrimidinyl Methanones: Compounds such as 2-methyl-4-propan-2-ylpyrimidin-5-yl methanone share the pyrimidinyl methanone core structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methyl-4-propan-2-ylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-11(2)19-15(9-22-12(3)23-19)20(26)25-7-6-18-16(10-25)14-8-13(21)4-5-17(14)24-18/h4-5,8-9,11,24H,6-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCIQEHZZBXSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(C)C)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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